
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide, commonly known as HQNO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HQNO is a member of the quinolone family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
HQNO exerts its effects through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO binds to the pump's substrate binding site, preventing the extrusion of antibiotics and leading to increased intracellular antibiotic concentrations. HQNO has also been found to inhibit bacterial respiration by binding to the quinone binding site of the bacterial respiratory chain, leading to the generation of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
HQNO has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and respiration, induce the production of reactive oxygen species, and modulate the expression of various genes involved in bacterial virulence. HQNO has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of HQNO is its ability to enhance the efficacy of various antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections. HQNO also has anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections. However, HQNO can be toxic to mammalian cells at high concentrations, which limits its use in vivo. HQNO is also unstable in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research and development of HQNO. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of HQNO derivatives with improved pharmacological properties, such as increased stability and reduced toxicity. HQNO can also be used as a tool to better understand the mechanisms of bacterial resistance and virulence, which can lead to the development of new antibiotics and anti-virulence therapies. Finally, HQNO can be used in combination with other compounds to enhance their efficacy and reduce the development of resistance.
合成方法
HQNO can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxybenzoyl chloride with 8-methylquinoline-2-carbaldehyde in the presence of a base catalyst. This produces the intermediate compound, which is then reacted with 2-aminophenol to form HQNO. The final product is then purified through a series of chromatography and crystallization steps.
科学研究应用
HQNO has been found to have a wide range of potential applications in scientific research. One of the most significant applications of HQNO is its use as an antibiotic adjuvant. HQNO has been shown to enhance the efficacy of various antibiotics, including aminoglycosides, tetracyclines, and beta-lactams, against both Gram-positive and Gram-negative bacteria. This is achieved through the inhibition of bacterial efflux pumps, which are responsible for the extrusion of antibiotics from bacterial cells. HQNO has also been found to exhibit anti-biofilm activity, which makes it a promising candidate for the treatment of chronic infections.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-8-12-19-15-20(24(28)26-23(17)19)16-27(21-13-6-7-14-22(21)30-2)25(29)18-10-4-3-5-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTTUNHJKRLDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

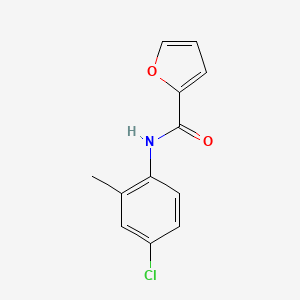
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
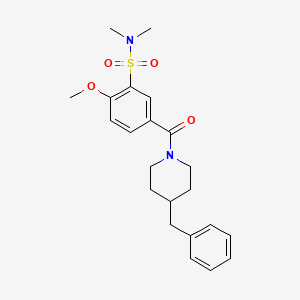
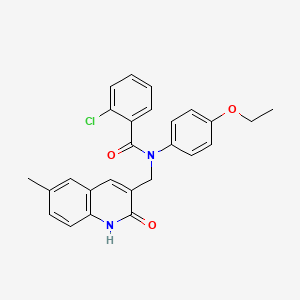
![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)

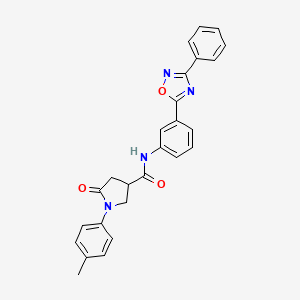

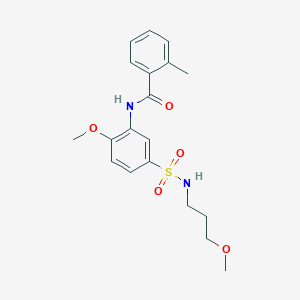


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
